molecular formula C14H14N2O3 B3140160 6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid CAS No. 477868-35-2

6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid

Cat. No.: B3140160
CAS No.: 477868-35-2
M. Wt: 258.27 g/mol
InChI Key: XZFGXCJDTPCIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring, a carboxylic acid group, and a toluidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-toluidine with a suitable pyridine derivative under controlled conditions. The reaction conditions often require specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.

Scientific Research Applications

6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-1,4-dihydro-3-pyridinecarboxylic acid: Lacks the methyl and toluidine groups, resulting in different reactivity and applications.

    6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid: Similar structure but without the toluidine moiety, affecting its biological activity.

Uniqueness

6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid is unique due to the presence of both the methyl and toluidine groups, which confer specific chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-1-(4-methylanilino)-4-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)15-16-8-12(14(18)19)13(17)7-10(16)2/h3-8,15H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFGXCJDTPCIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN2C=C(C(=O)C=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid
Reactant of Route 3
6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Methyl-4-oxo-1-(4-toluidino)-1,4-dihydro-3-pyridinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.